molecular formula C21H22N2O3S B3731522 4-(butan-2-yl)-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]benzenesulfonohydrazide

4-(butan-2-yl)-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]benzenesulfonohydrazide

Cat. No.: B3731522
M. Wt: 382.5 g/mol
InChI Key: HUKUUQJBDHCEPT-HYARGMPZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(butan-2-yl)-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]benzenesulfonohydrazide is a complex organic compound that belongs to the class of sulfonohydrazides This compound is characterized by the presence of a butan-2-yl group, a hydroxynaphthalenyl group, and a benzenesulfonohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(butan-2-yl)-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]benzenesulfonohydrazide typically involves the condensation of 4-(butan-2-yl)benzenesulfonohydrazide with 2-hydroxy-1-naphthaldehyde. The reaction is carried out under reflux conditions in the presence of an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(butan-2-yl)-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]benzenesulfonohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonohydrazide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfonic acids or sulfonates.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted sulfonohydrazides.

Scientific Research Applications

4-(butan-2-yl)-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]benzenesulfonohydrazide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 4-(butan-2-yl)-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]benzenesulfonohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex, thereby affecting biochemical pathways. The hydroxynaphthalenyl group plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(butan-2-yl)-N’-[(E)-(2-hydroxyphenyl)methylidene]benzenesulfonohydrazide
  • 4-(butan-2-yl)-N’-[(E)-(2-hydroxybenzylidene)]benzenesulfonohydrazide
  • 4-(butan-2-yl)-N’-[(E)-(2-hydroxy-3-naphthyl)methylidene]benzenesulfonohydrazide

Uniqueness

4-(butan-2-yl)-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]benzenesulfonohydrazide is unique due to the presence of the hydroxynaphthalenyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-butan-2-yl-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3S/c1-3-15(2)16-8-11-18(12-9-16)27(25,26)23-22-14-20-19-7-5-4-6-17(19)10-13-21(20)24/h4-15,23-24H,3H2,1-2H3/b22-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUKUUQJBDHCEPT-HYARGMPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(C=CC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)C1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=C(C=CC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(butan-2-yl)-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]benzenesulfonohydrazide
Reactant of Route 2
Reactant of Route 2
4-(butan-2-yl)-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]benzenesulfonohydrazide
Reactant of Route 3
4-(butan-2-yl)-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]benzenesulfonohydrazide
Reactant of Route 4
4-(butan-2-yl)-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]benzenesulfonohydrazide
Reactant of Route 5
4-(butan-2-yl)-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]benzenesulfonohydrazide
Reactant of Route 6
4-(butan-2-yl)-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]benzenesulfonohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.